Product packaging for Stigmasteryl ferulate(Cat. No.:CAS No. 20972-08-1)

Stigmasteryl ferulate

Cat. No.: B1339194
CAS No.: 20972-08-1
M. Wt: 588.9 g/mol
InChI Key: NMWHNQAIHFWROQ-ZJNYQSGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmasteryl ferulate (CAS 20972-08-1) is a chemical compound belonging to the class of steryl ferulates, which are esters formed from the phytosterol stigmasterol and ferulic acid . These compounds are recognized as significant bioactive phytochemicals in plant chemistry . With a molecular formula of C 39 H 56 O 4 and a molecular weight of 588.9 g/mol, it is a solid at room temperature . This compound is a notable component found in cereals such as rice, wheat, and corn . It is one of the constituents of γ-oryzanol, a complex mixture of ferulic acid esters of phytosterols and triterpene alcohols present in rice bran oil . Research into steryl ferulates is driven by interest in their potential antioxidant activity . The ferulic acid moiety contributes radical scavenging properties, while the sterol group provides lipid solubility, making these compounds excellent candidates for studying antioxidant mechanisms in lipid-rich systems . Studies on related steryl ferulates have shown they can inhibit oil polymer formation during heating, suggesting potential applications in stabilizing fats and oils under thermal stress . Furthermore, this compound and related compounds are investigated for their potential anti-inflammatory activities, which may involve the modulation of key signaling pathways such as NF-κB . In the laboratory, this compound is used for the purification and identification of γ-oryzanol components in rice bran oil and other plant extracts . It also serves as a standard in analytical chemistry for method development and the quantification of bioactive compounds in functional foods and nutraceuticals. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H56O4 B1339194 Stigmasteryl ferulate CAS No. 20972-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h9-13,17-18,23,25-26,28,30-34,40H,8,14-16,19-22,24H2,1-7H3/b12-9+,18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWHNQAIHFWROQ-ZJNYQSGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20972-08-1
Record name Stigmasteryl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIGMASTERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2560PXB85N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Distributional Profiles of Stigmasteryl Ferulate in Biological Systems

Natural Presence in Plant Species and Plant-Derived Products

Stigmasteryl ferulate is predominantly found in the bran layers of cereal grains, where it exists as part of a complex mixture of similar compounds. ethz.chresearchgate.net Its presence has been identified in a variety of widely consumed cereals and their processed byproducts.

This compound has been identified in several key cereal grains, with the bran fraction typically containing the highest concentrations. researchgate.nethelsinki.fi

Rice (Oryza sativa): Rice bran is a well-documented source of steryl ferulates, collectively known as γ-oryzanol. ethz.chhelsinki.fi this compound is a minor component of this mixture. wikipedia.orgeuropeanreview.org For instance, in one analysis of γ-oryzanol, this compound constituted approximately 0.8% of the total mixture. europeanreview.org In a study of different rice tissues, this compound was found in the spikelet, but was one of the less abundant components. nih.gov

Wheat (Triticum aestivum): Wheat bran also contains steryl ferulates, and this compound has been identified as one of the components. helsinki.firesearchgate.netoup.com The total steryl ferulate content in whole wheat grains is reported to be between 6.6 and 12.6 mg/100g, which accounts for about 6-10% of the total phytosterols (B1254722). researchgate.netoup.com Stigmasterol (B192456) itself is a major phytosterol in wheat. oup.com

Corn (Zea mays): Corn is another cereal grain where steryl ferulates, including those derived from stigmasterol, are present. researchgate.net Corn fine fiber lipids have been found to contain a high amount of total sterols. researchgate.net

Rye (Secale cereale): Rye and its bran fractions are comparable to corn as sources of steryl ferulates. researchgate.net In rye, steryl ferulates are densely located in the bran layer. researchgate.net

Oats (Avena sativa): While oat bran oil has been reported to contain steryl ferulates, measurable amounts were not detected in oat bran or the pearling dust of barley in one study. helsinki.firesearchgate.net However, another study mentions that oat bran lipids have a very low total sterol concentration. researchgate.net

Barley (Hordeum vulgare): One study reported that no measurable amounts of steryl ferulates were found in the pearling dust of barley. researchgate.net Another source indicates a very low content of steryl ferulates in barley kernels, at 4 µg/g. helsinki.fi

This compound is a constituent of γ-oryzanol, the well-known antioxidant mixture derived from rice bran oil. wikipedia.orgresearchgate.net This mixture is not a single compound but a complex blend of ferulic acid esters of various phytosterols and triterpene alcohols. researchgate.net

The primary components of γ-oryzanol typically include cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate, which can account for up to 80% of the mixture. wikipedia.orgeuropeanreview.org this compound is considered a minor component, alongside others such as Δ7-stigmastenyl ferulate, sitosteryl ferulate, and campestanyl ferulate. wikipedia.orgeuropeanreview.org

The differentiation of this compound from other components in oryzanol (B85318) is achieved through analytical techniques like high-performance liquid chromatography (HPLC). europeanreview.org In a representative HPLC analysis, this compound is one of at least ten identifiable ferulic acid esters. europeanreview.orgmdpi.com

The following table illustrates the typical composition of γ-oryzanol from rice bran oil, highlighting the relative position of this compound:

CompoundPercentage of γ-Oryzanol
24-methylenecycloartanyl ferulate37.6%
Cycloartenyl ferulate31.5%
Campesteryl ferulate17.0%
Sitosteryl ferulate8.4%
Campestanyl ferulate1.9%
Δ7-campestenyl ferulate1.1%
Sitostanyl ferulate0.9%
This compound 0.8%
Δ7-sitostenyl ferulate0.5%
Δ7-stigmastenyl ferulate0.3%

Data sourced from a representative analysis of γ-oryzanol. europeanreview.org

While most extensively studied in cereal grains, the components of steryl ferulates, namely stigmasterol and ferulic acid, are widespread in the plant kingdom. Ferulic acid is a common phenolic acid found in the leaves and seeds of many plants. agriculturejournals.cz Stigmasterol is also a common phytosterol. Therefore, it is plausible that this compound may be present in other plant sources, although detailed research on its distribution beyond cereals is less comprehensive.

Compositional Variations and Genotypic Influences on this compound Content

The concentration of this compound and other steryl ferulates in plants is not static. It is influenced by a combination of genetic and environmental factors, leading to significant variations in its accumulation.

Significant differences in steryl ferulate content, including this compound, have been observed both between different species (inter-species) and among different varieties or cultivars of the same species (intra-species).

Inter-species Variability: As noted previously, the content of steryl ferulates varies considerably among different cereals. For instance, rice bran is a particularly rich source of the γ-oryzanol complex, which contains this compound. helsinki.fi Wheat and rye also contain notable amounts, especially in their bran layers, while barley and oats appear to have much lower levels. helsinki.firesearchgate.net

Intra-species Variability: Studies on wheat have shown that genotype has a significant effect on the total content and composition of steryl ferulates. helsinki.firesearchgate.net For example, a study of different wheat genotypes grown in the same location revealed considerable variation in total steryl ferulate content. helsinki.fi Similarly, research on rice has indicated that the levels of γ-oryzanol components can be influenced by different cultivars. nih.gov One study on Turkish wheat varieties found that local varieties contained higher amounts of beneficial bioactive compounds, including steryl ferulates, compared to commercial ones. oup.com

The following table provides an example of the variation in total steryl ferulate content among different wheat genotypes grown in a single location:

Wheat GenotypeTotal Steryl Ferulate Content (µg/g DM)
Italian old cultivar San Pastore79
British modern cultivar Claire123

Data from a diversity screen of wheat genotypes. helsinki.fi

In addition to genetic predisposition, environmental conditions and agricultural practices play a crucial role in determining the steryl ferulate content of plants.

Growing Location: The location where a crop is grown has been shown to significantly affect the content and composition of steryl ferulates in wheat. researchgate.net This is likely due to a combination of factors such as climate, soil type, and other local environmental conditions. researchgate.net For instance, a study on wheat genotypes grown in different European locations found that the highest levels of sterol compounds were observed in those cultivated in Hungary, while the lowest were in those from the UK and France. helsinki.fi

Year of Growth: Interestingly, while genotype and growing location have a significant impact, some studies have found that the year-to-year variation in steryl ferulate content may not be as considerable. researchgate.net

The interplay of these factors highlights the complex nature of phytochemistry in plants and the resulting variability in the concentration of specific compounds like this compound.

Spatio-temporal Distribution and Localization within Plant Tissues

The distribution and concentration of this compound within plant tissues are not uniform, exhibiting significant variation depending on the specific tissue, developmental stage, and genetic background of the plant. Research, particularly in rice (Oryza sativa), has provided detailed insights into these dynamic processes.

The concentration of this compound undergoes dynamic changes throughout the lifecycle of a plant. In rice, for instance, the accumulation of this compound in spikelet (seed) tissues shows a distinct pattern during maturation. In Basmati rice varieties, this compound accumulation is observed during the milky and dough stages of grain development. nih.gov In contrast, non-Basmati varieties exhibit a delayed expression, with accumulation only occurring at the dough stage. nih.gov

In the spikelet tissue of rice, this compound, along with other compounds like 24-methylenecycloartanyl-p-coumarate, Δ7-stigmastenyl ferulate, and cycloartenyl caffeate, generally shows a decreasing trend from the booting stage to the milky stage and further to the dough stage. nih.govfrontiersin.org However, in vegetative parts such as leaf sheaths and blades, the trend can be different, with an initial increase from the booting to the milky stage, followed by a decrease from the milky to the dough stage. frontiersin.org

Studies on pea (Pisum sativum) have shown that while total sterol levels, including precursors to this compound, are highest in immature seeds with young embryos and decline during development, the relative composition of major sterols remains relatively constant. nih.gov Notably, the highest levels of stigmasterol, the sterol component of this compound, are found in fully-differentiated leaves, while all seed stages exhibit low levels. nih.gov This suggests a coordinated regulation of sterol biosynthesis and subsequent feruloylation during plant development.

Table 1: Dynamics of this compound and Related Compounds in Rice Tissues During Development

TissueDevelopmental StageTrend of this compound ConcentrationKey Observations
Spikelet (Seed) Booting to DoughDecreasingPart of a general decline of several steryl ferulates and caffeates. nih.govfrontiersin.org
Milky to Dough (Basmati)PresentAccumulates during these later stages of grain filling. nih.gov
Dough (non-Basmati)PresentAccumulation is delayed compared to Basmati varieties. nih.gov
Leaf Sheaths & Blades Booting to MilkyIncreasingInitial increase in vegetative tissues. frontiersin.org
Milky to DoughDecreasingSubsequent decrease as the plant matures. frontiersin.org
Peduncle Across DevelopmentLowConsistently the lowest quantity observed among tissues. nih.govfrontiersin.org

Significant differences exist in the distribution of this compound between seed and non-seed tissues. researcher.liferesearchgate.net In rice, this compound is found in all four tissues analyzed in one study—leaf blades, leaf sheaths, peduncles, and spikelets. nih.gov However, its concentration varies considerably. The highest levels are typically observed in the leaf sheaths and leaf blades, with the lowest quantities found in the peduncles. nih.govfrontiersin.org

Seed tissues, specifically the spikelets, have a distinct compositional profile of steryl ferulates compared to non-seed (vegetative) tissues. nih.govresearchgate.netresearchgate.net Research indicates that ferulate esters, including this compound, are predominant in the seed tissues of rice, whereas caffeate esters are more dominant in the non-seed tissues. nih.govresearchgate.net

While the precise subcellular localization of steryl ferulates is still under investigation, it is known that they are concentrated in the outer layers of grains like wheat, particularly in the bran. helsinki.fi The esterification of sterols with ferulic acid likely occurs in cells where ferulic acid is available, such as in the bran layers. helsinki.fiethz.ch In maize, ferulate has been shown to be exclusively present in the aleurone layer, which is the outermost single-cell layer of the endosperm. oup.com Phytosterols, the precursors to steryl ferulates, are structural components of cell membranes and can be found in specialized membrane microdomains known as lipid rafts. mdpi.com

Table 2: Tissue-Specific Distribution of this compound in Rice

Tissue TypePlant PartRelative Concentration of this compoundAssociated Compounds
Non-Seed (Vegetative) Leaf SheathsHighHigh expression along with Δ7-stigmastenyl ferulate and 24-methylenecycloartanyl-p-coumarate. nih.gov
Leaf BladesHighHigh expression. nih.gov
PeduncleLowLeast quantity observed. nih.gov
Seed SpikeletsVariablePresent, but part of a different overall profile compared to non-seed tissues. nih.govresearchgate.net
Bran (in grains like wheat)ConcentratedSteryl ferulates accumulate in bran layers. helsinki.fi
Aleurone Layer (in maize)ConcentratedFerulate is exclusively located here. oup.com

Biosynthetic Pathways and Enzymatic Regulation of Stigmasteryl Ferulate

Precursor Metabolisms: Ferulic Acid and Stigmasterol (B192456) Biosynthesis

The synthesis of stigmasteryl ferulate is contingent upon the availability of its two precursor molecules, ferulic acid and stigmasterol. These precursors are produced through distinct and complex biosynthetic routes within the plant cell.

Ferulic acid is a key product of the phenylpropanoid pathway, which begins with the aromatic amino acid phenylalanine. numberanalytics.comwikipedia.org The pathway proceeds through a series of enzymatic reactions to generate a variety of phenolic compounds. numberanalytics.com

The initial step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . numberanalytics.comnih.gov Following this, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. numberanalytics.comontosight.ai In some plants, particularly monocots, p-coumaric acid can also be synthesized directly from tyrosine via the bifunctional enzyme phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.org

The pathway continues with the conversion of p-coumaric acid to caffeic acid through hydroxylation. researchgate.netwikipedia.org Subsequently, the enzyme Caffeate O-methyltransferase (COMT) catalyzes the methylation of caffeic acid to yield ferulic acid. wikipedia.orgresearchgate.net An alternative route suggests that the hydroxylation and methylation steps might occur at the level of hydroxycinnamaldehydes rather than free hydroxycinnamic acids. nih.govnih.gov For instance, research in Arabidopsis indicates that ferulic acid can be derived from the oxidation of coniferaldehyde, a reaction catalyzed by an aldehyde dehydrogenase. nih.gov

The key enzymes involved in the core pathway to ferulic acid are summarized below.

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALCatalyzes the deamination of phenylalanine to cinnamic acid. numberanalytics.comnih.gov
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid. ontosight.ai
Caffeate O-methyltransferaseCOMTMethylates caffeic acid to produce ferulic acid. wikipedia.orgresearchgate.net
Ferulate 5-hydroxylaseF5HInvolved in further hydroxylation steps in the pathway. nih.govontosight.ai

This table summarizes the primary enzymes in the biosynthesis of ferulic acid.

Stigmasterol is a phytosterol synthesized via the isoprenoid pathway, specifically the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm. nih.govcreative-proteomics.compnas.org This pathway begins with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). creative-proteomics.com The enzyme HMG-CoA Reductase (HMGR) then reduces HMG-CoA to mevalonate, a rate-limiting step in the pathway. creative-proteomics.comfrontiersin.org

Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). creative-proteomics.comnih.gov The condensation of these units leads to the formation of farnesyl pyrophosphate (FPP). researchgate.net Two molecules of FPP are then joined head-to-head by Squalene Synthase to form squalene, the first committed precursor for sterol biosynthesis. researchgate.netresearchgate.net

Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by Cycloartenol (B190886) Synthase to form cycloartenol, the initial sterol in higher plants. researchgate.netfrontiersin.org A series of subsequent reactions involving methylation, isomerization, and reduction, catalyzed by enzymes such as Sterol Methyltransferases (SMT) , convert cycloartenol into various phytosterols (B1254722). researchgate.netresearchgate.net The final step in stigmasterol biosynthesis is the desaturation of β-sitosterol at the C-22 position. This reaction is catalyzed by a specific cytochrome P450 enzyme, Sterol C-22 Desaturase (CYP710A) , which introduces a double bond into the side chain of β-sitosterol to produce stigmasterol. nih.govfrontiersin.orgresearchgate.netmdpi.com

Key enzymes in the stigmasterol biosynthetic pathway are highlighted below.

EnzymeAbbreviationFunction
HMG-CoA ReductaseHMGRCatalyzes the rate-limiting step in the MVA pathway. frontiersin.org
Squalene SynthaseSQSCatalyzes the first committed step in sterol biosynthesis, forming squalene. researchgate.netresearchgate.net
Sterol MethyltransferaseSMTInvolved in the methylation steps that lead to C-24 ethyl sterols. researchgate.netresearchgate.net
Sterol C-22 DesaturaseCYP710ACatalyzes the final step, converting β-sitosterol to stigmasterol. researchgate.netnih.govresearchgate.net

This table outlines the crucial enzymes responsible for the synthesis of stigmasterol.

Genetic and Molecular Regulation of this compound Accumulation

Direct genetic and molecular regulation of the final esterification step to form this compound is not well understood due to the uncharacterized nature of the specific enzyme involved. However, the accumulation of the final product is heavily regulated at the level of its precursor pathways.

The expression of genes encoding key enzymes in the phenylpropanoid pathway, such as PAL , C4H , and COMT , is influenced by developmental cues and environmental stimuli, thereby controlling the supply of ferulic acid. nih.govontosight.ai Similarly, the regulation of genes in the isoprenoid pathway, including HMGR , SQS , and especially CYP710A1 (the gene encoding the sterol C-22 desaturase that produces stigmasterol), is critical. nih.govfrontiersin.org For instance, the activity of CYP710A has been shown to increase under various stress conditions, which in turn elevates stigmasterol levels. nih.govmdpi.com

Feedback inhibition also plays a role. In the isoprenoid pathway, high levels of sterols, including stigmasterol, can inhibit the activity of HMGR, thereby down-regulating the entire pathway. frontiersin.orgnih.gov Therefore, the genetic and molecular control of this compound accumulation is a multi-layered process, primarily governed by the transcriptional regulation of genes in the ferulic acid and stigmasterol biosynthetic pathways and the allosteric regulation of their key enzymes.

Isolation, Purification, and Advanced Analytical Characterization Methodologies for Stigmasteryl Ferulate

Extraction and Fractionation Techniques for Stigmasteryl Ferulate Enrichment

The isolation of this compound, a specific type of phytosteryl ferulate, from natural sources or synthetic mixtures involves a multi-step process of extraction and purification. The goal is to enrich the concentration of the target compound by systematically removing impurities and other related phytosterols (B1254722).

Solvent-Based Extraction Approaches and Optimization

The initial step in isolating this compound and other phytosterols from plant matrices is typically solvent extraction. nih.gov The choice of solvent is critical, as phytosterols are hydrophobic compounds soluble in organic solvents. nih.gov Commonly employed solvents for the extraction of phytosterols include n-hexane, petroleum ether, and ethanol. core.ac.uk

Maceration is a straightforward and cost-effective extraction method that involves soaking the plant material in a chosen solvent at room temperature. core.ac.uknih.gov Agitation can be used to improve the diffusion of the compounds into the solvent. nih.gov While simple, maceration can be time-consuming and may not be efficient for compounds that are not readily soluble at room temperature. core.ac.uk

To enhance extraction efficiency, other techniques can be employed. For instance, in laboratory and industrial preparations, crude products containing phytosteryl ferulates are often obtained by dissolving the starting materials (e.g., phytosterols and ferulic acid derivatives) in a solvent like toluene (B28343) or dichloromethane (B109758) during synthesis. nih.govgoogle.com After the reaction, a liquid-liquid extraction is performed, often using water to remove water-soluble impurities, leaving the crude this compound in the organic layer. nih.gov The organic solvent is then typically removed under reduced pressure using a rotary evaporator to yield the crude extract. nih.govgoogle.com The optimization of this process involves selecting solvents that maximize the solubility of the target compound while minimizing the co-extraction of impurities.

Chromatographic Separation Methods for this compound Purification (e.g., Column Chromatography, Preparative Thin-Layer Chromatography)

Following initial extraction, the crude product, which is often a mixture of campesteryl ferulate, this compound, and β-sitosteryl ferulate, requires further purification. google.com Chromatographic techniques are essential for separating these structurally similar compounds.

Column Chromatography is the most widely used method for purifying phytosteryl ferulates on a larger scale. google.com The process involves passing the crude extract through a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.govgoogle.com A solvent system (mobile phase) is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (gradient elution), different compounds can be separated based on their affinity for the stationary phase. thepharmajournal.com The separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). nih.govacs.org Fractions containing the pure compound are then combined. nih.gov

Table 1: Examples of Column Chromatography Systems for Phytosteryl Ferulate Purification
Stationary PhaseMobile Phase (Eluent)Application NoteReference
Silica Gel (100-200 mesh)Hexane, Ethyl Acetate (B1210297), Chloroform (B151607) (80:5:15, v/v/v)Used for the purification of a mixture of phytosteryl ferulates, yielding a product with 85-100% purity. google.com
Silica GelPetroleum Ether / Ethyl Acetate (4:1, v/v)Applied to separate a crude product containing sitosterol (B1666911) ferulate, stigmasterol (B192456) ferulate (16.8%), and campesterol (B1663852) ferulate. nih.govacs.org

Preparative Thin-Layer Chromatography (Prep-TLC) is a valuable technique for purifying smaller quantities (typically under 100 mg) of compounds, especially when they are difficult to separate by column chromatography. chemrxiv.org The method uses a glass plate coated with a thicker layer of adsorbent (e.g., silica gel, 250–2000 μm). chemrxiv.orginnovareacademics.in The crude mixture is applied as a band, and the plate is developed in a sealed tank containing the mobile phase. innovareacademics.in After development, the separated bands are visualized (often under UV light), and the band corresponding to this compound is scraped off the plate. greenpharmacy.info The pure compound is then recovered by washing the collected adsorbent with a suitable solvent. chemrxiv.org

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

Once this compound is isolated and purified, its chemical structure is confirmed using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular weight, functional groups, and the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, DEPT-135, HSQC, HMBC)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. Experiments are typically conducted using a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). nih.gov

¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms in the molecule. The spectrum of this compound shows characteristic signals for the protons in the stigmasterol and ferulate moieties. This includes signals for aromatic protons, vinyl protons of the ferulate group, a methoxy (B1213986) group, and numerous overlapping signals for the steroidal skeleton's methyl, methylene, and methine protons. google.com

¹³C NMR reveals the number and types of carbon atoms. The spectrum for this compound will show distinct signals for the ester carbonyl carbon, aromatic and olefinic carbons, the methoxy carbon, and the carbons of the steroid nucleus. thepharmajournal.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a specialized ¹³C NMR experiment that helps distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (those with no attached protons) are not visible in a DEPT-135 spectrum. This technique is instrumental in assigning the carbon signals of the complex steroid backbone. nih.gov

2D NMR (HSQC and HMBC) is used to establish connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments and confirming the ester linkage between the stigmasterol and ferulic acid moieties.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for the Ferulate Moiety in a Phytosteryl Ferulate Structure
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
C=O (Ester)-~167.1Ester carbonyl carbon
Olefinic H~7.62 (d)~145.1Proton on carbon alpha to the carbonyl
Olefinic H~6.30 (d)~114.5Proton on carbon beta to the carbonyl
Aromatic H~7.04 (m)~128.9Aromatic proton
Aromatic H~7.02 (m)~109.5Aromatic proton
Aromatic H~6.91 (d)~121.1Aromatic proton
-OCH₃~3.93 (s)~55.4Methoxy group protons and carbon

Note: The spectral data for the stigmasterol moiety would consist of numerous signals corresponding to its complex tetracyclic structure, including characteristic peaks for the C-22 and C-23 olefinic protons and carbons that distinguish it from β-sitosterol.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., UPLC-HR-Q-TOF-MS, HPLC-MS/MS, GC-MS, EIMS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. google.com Various ionization techniques and analyzers can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique where the compound is first separated by HPLC and then introduced into the mass spectrometer. nih.gov Electrospray Ionization (ESI) is a soft ionization method often used, which typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for accurate molecular mass determination. acs.orgacademicjournals.org

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, a characteristic fragmentation would be the cleavage of the ester bond, yielding ions corresponding to the ferulic acid moiety and the stigmasterol moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the phenolic hydroxyl group to increase volatility. greenpharmacy.info Electron Impact (EI) ionization is common in GC-MS, which is a higher-energy technique that produces extensive fragmentation, creating a unique "fingerprint" for the molecule. greenpharmacy.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR and UV-Vis spectroscopy provide complementary information for structural confirmation.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. google.com The IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands. google.com

Table 3: Key Infrared (IR) Absorption Bands for Phytosteryl Ferulate
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3421-OH (Phenolic)Stretching
~2954, 2868C-H (Aliphatic)Stretching
~1705C=O (Ester)Stretching
~1633, 1598, 1515C=C (Alkene and Aromatic)Stretching
~1268, 1165C-O (Ester and Ether)Stretching

Source: Data adapted from spectral analysis of phytosteryl ferulate mixtures. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, specifically related to its chromophores (the parts of the molecule that absorb light). The ferulate moiety, with its extended system of conjugated double bonds (aromatic ring and the propenoate side chain), is the primary chromophore in this compound. This results in a strong UV absorption maximum (λₘₐₓ) typically observed in the range of 318-325 nm. researchgate.net This characteristic absorption is often used for detection and quantification during chromatographic analysis. researchgate.net

High-Resolution Chromatographic and Omics Approaches for Quantitative Analysis and Profiling

Advanced analytical techniques are indispensable for the precise quantification and comprehensive profiling of this compound in various matrices. High-resolution chromatographic and omics-based methodologies offer unparalleled sensitivity and selectivity, enabling detailed characterization and differentiation of this and related compounds.

Ultra Performance Liquid Chromatography with High-Resolution Quadrupole Time-of-Flight Mass Spectrometric Detection (UPLC-HR-Q-TOF-MS) for Precise Quantification

Ultra Performance Liquid Chromatography (UPLC) coupled with High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-Q-TOF-MS) stands as a powerful platform for the quantitative analysis of this compound. This technique combines the superior separation efficiency of UPLC, which utilizes sub-2 µm particle columns for rapid and high-resolution separations, with the high mass accuracy and sensitivity of Q-TOF-MS.

The quantification of this compound by UPLC-HR-Q-TOF-MS involves the development of a robust and validated method. Key aspects of this methodology include meticulous optimization of chromatographic conditions to achieve optimal separation from other matrix components and isomeric compounds. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for phytosterols and their esters, as it is effective for nonpolar and medium-polarity compounds, typically forming [M+H-H₂O]⁺ ions. nih.govacs.org

High-resolution mass spectrometry provides the capability to determine the accurate mass of the analyte, which for this compound (C₃₉H₅₆O₄) is crucial for its unambiguous identification and differentiation from other co-eluting species. fda.gov Tandem mass spectrometry (MS/MS) capabilities of the Q-TOF instrument are employed to generate characteristic fragmentation patterns, further enhancing the specificity of detection and quantification. usask.causask.ca For quantification, the method typically relies on the construction of a calibration curve using a certified reference standard of this compound.

Table 1: Illustrative UPLC-HR-Q-TOF-MS Parameters for this compound Quantification

ParameterCondition
UPLC System
ColumnC18 reversed-phase, 1.7 µm particle size
Mobile PhaseGradient elution with water and acetonitrile/isopropanol
Flow Rate0.3 - 0.5 mL/min
Column Temperature35 - 45 °C
Injection Volume1 - 5 µL
HR-Q-TOF-MS System
Ionization ModePositive APCI
Mass AnalyzerQuadrupole Time-of-Flight
Acquisition ModeMS and MS/MS (data-dependent acquisition)
Mass Rangem/z 100 - 1500
Collision EnergyOptimized for fragmentation of this compound

Application of OMIC-technologies for this compound Profiling and Differentiation

Omics technologies, particularly metabolomics, offer a holistic approach to profile and differentiate this compound within a complex biological or chemical system. These high-throughput analytical strategies aim to comprehensively identify and quantify a wide array of small molecules (metabolites) in a sample, providing a detailed chemical fingerprint.

In the context of this compound, metabolomics can be employed to:

Profile related compounds: In natural extracts, this compound co-exists with a variety of other phytosteryl ferulates and related lipids. Untargeted metabolomics approaches using UPLC-HR-Q-TOF-MS can identify and relatively quantify these compounds, providing a comprehensive profile of the steryl ester composition. nih.govresearchgate.netnih.gov

Differentiate between sources: The metabolic profile of a plant or natural product can vary based on its geographical origin, genetic background, or processing conditions. Metabolomic fingerprinting can be a powerful tool to differentiate between various sources of this compound based on the subtle variations in the accompanying metabolite profiles.

Investigate metabolic pathways: In biological systems, metabolomics can help elucidate the metabolic fate of this compound by identifying its downstream metabolites and the pathways it influences.

The data generated from omics studies are typically complex and require advanced bioinformatics and statistical tools for analysis and interpretation. Techniques such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are used to visualize the data and identify key differentiating features.

Purity Assessment and Isotope Labeling Strategies for Research Applications

The utility of this compound in research applications is critically dependent on its purity and the availability of isotopically labeled internal standards for accurate quantification.

Purity assessment of this compound is a multi-step process that employs a combination of analytical techniques to confirm the identity and quantify the amount of the compound, as well as to detect and identify any impurities. A typical certificate of analysis for a this compound standard will include data from several of the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or UPLC is used to determine the percentage purity of the compound by separating it from any impurities.

Table 2: Example of Purity Assessment Data for this compound

Analytical TestSpecificationResult
AppearanceWhite to Off-White SolidConforms
¹H NMRConforms to structureConforms
Mass SpectrometryConforms to molecular weightConforms
Purity (by HPLC)≥95%97%

Isotope labeling is a crucial strategy for producing internal standards for use in quantitative mass spectrometry-based assays. Stable isotope-labeled (SIL) internal standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are chemically identical to the analyte of interest but have a different mass. This allows them to be distinguished from the endogenous analyte by the mass spectrometer.

The synthesis of isotopically labeled this compound would likely follow a similar strategy to that reported for the closely related compound, β-sitosteryl ferulate. unimi.itunimi.it This involves the chemical synthesis of a labeled ferulic acid precursor, which is then esterified with stigmasterol. For example, deuterium atoms can be introduced into the methoxy group of the ferulic acid moiety. unimi.itunimi.it The use of a SIL internal standard for this compound in quantitative studies significantly improves the accuracy and precision of the measurements by correcting for variations in sample preparation, chromatographic retention, and ionization efficiency.

Synthetic Chemistry and Chemoenzymatic Production of Stigmasteryl Ferulate

Chemical Synthesis Methodologies for Stigmasteryl Ferulate

Chemical synthesis offers robust and high-yield pathways to this compound, primarily through esterification and transesterification reactions facilitated by potent catalytic systems.

Direct esterification involves the reaction of stigmasterol (B192456) with ferulic acid, typically in the presence of a catalyst to remove the water molecule formed and drive the reaction to completion. A common approach involves a multi-step process where ferulic acid is first acetylated to protect its phenolic hydroxyl group, creating ferulic acid acetate (B1210297). google.com This intermediate is then esterified with phytosterols (B1254722), including stigmasterol. google.com The final step involves deprotection to yield the desired phytosteryl ferulate. google.com

Transesterification strategies can also be employed, where an ester of ferulic acid (e.g., ethyl ferulate) reacts with stigmasterol, displacing the smaller alcohol to form the more stable this compound. These methods are foundational to the chemical synthesis of this compound.

Modern chemical synthesis relies on sophisticated catalysis systems to achieve high efficiency and selectivity.

Table 1: Optimization of Phytosteryl Ferulate Synthesis Using Acidic Ionic Liquid [BSO₃HMim]OTF Catalyst nih.gov
ParameterConditionβ-Sitosterol Conversion (%)Product Selectivity (%)β-Sitosterol Ferulate Yield (%)
Catalyst Dose4%53.674.3~39.8
Catalyst Dose8%96.379.676.7
Reaction Time2.5 h>99>83-
Reaction Temp100 °C>99>83-

Dicyclohexylcarbodiimide (B1669883)/4-Dimethylaminopyridine (B28879) (DCC/DMAP): The DCC/DMAP system is a classic and highly effective coupling agent for esterification. A patented process describes the synthesis of phytosteryl ferulate where ferulic acid acetate is reacted with a mixture of soybean phytosterols (containing 27.1% stigmasterol) in the presence of DCC and 4-dimethylaminopyridine (DMAP). google.com The reaction is stirred at 25°C for 48 hours. google.com After purification, this method yields the final phytosteryl ferulate product with a purity of 95-97%. google.com The resulting mixture was found to contain 29.1% this compound. google.com This direct condensation method is also effective for synthesizing specific stigmasteryl esters from stigmasterol and various phenolic acids. nih.gov

Table 2: Synthesis of Phytosteryl Ferulate via DCC/DMAP Catalysis google.com
StepReactantsCatalyst/ReagentsConditionsYieldProduct Composition
1. EsterificationFerulic acid acetate, Soybean phytosterolsDCC, DMAP, Dichloromethane (B109758)25°C, 48 hr75-80% (acetate intermediate)This compound: 29.1%
2. DeprotectionPhytosteryl ferulate acetateAmmonium chloride-95-97% (final product)Campesteryl Ferulate: 18.9% β-Sitosteryl Ferulate: 52.0%

Enzymatic Synthesis of this compound

Enzymatic methods provide a green alternative to chemical synthesis, utilizing biocatalysts like lipases to perform esterification under milder conditions, which enhances selectivity and reduces by-product formation. researchgate.netcirad.fr

Lipases are widely used to catalyze the synthesis of phytosterol esters. cirad.fr These enzymes can function in non-aqueous environments, enabling them to catalyze esterification and transesterification reactions effectively. cirad.fr In a typical lipase-catalyzed esterification, stigmasterol and ferulic acid are incubated with a selected lipase (B570770) in an organic solvent. For transesterification, an activated form of ferulic acid, such as ethyl ferulate or vinyl ferulate, is used as the acyl donor. acs.orgnih.gov The reaction proceeds under mild temperature conditions, often between 30°C and 60°C. cirad.fr

The choice of biocatalyst is critical for achieving high yields. Lipases from Candida rugosa are among the most frequently used and effective biocatalysts for producing phytosterol esters. researchgate.netcirad.fr Research on the synthesis of stigmasteryl oleate, a structurally similar compound, demonstrated that with process optimization, a 97.33% esterification rate could be achieved using Candida rugosa lipase. researchgate.netcirad.fr Other lipases, such as those from Thermomyces lanuginosus (commercially available as Lipozyme® TL IM), have also been successfully used for the transesterification of ferulate esters. nih.gov

Process optimization involves adjusting parameters such as temperature, reaction time, substrate molar ratio, and enzyme concentration to maximize conversion. cirad.fr Studies show that for most lipase-catalyzed phytosterol ester syntheses, optimal temperatures range from 30 to 60°C, with reaction times varying from a few hours to 24 hours, often resulting in conversion rates exceeding 90%. cirad.fr

Table 3: Examples of Lipase-Catalyzed Synthesis of Phytosterol Esters cirad.fr
ProductEnzymeSolventTemperature (°C)Time (h)Conversion (%)
Stigmasteryl oleateCandida rugosa lipasePetroleum ether451697.33
β-sitosterol laurateCandida rugosa lipaseIsooctane474888.12
Phytosterol oleateCandida rugosa lipaseIsooctane50696.5
β-sitosteryl estersCandida antarctica lipaseHexane40–502493.0–98.0

Chemoenzymatic Hybrid Synthesis Strategies for this compound Production

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic methods to create efficient, multi-step synthesis pathways. A notable two-step hybrid approach for producing phytosteryl ferulates has been successfully established. acs.orgresearchgate.net

In the first step, a chemical reaction is used to produce vinyl ferulate, an activated intermediate. acs.orgresearchgate.net This step is followed by a second, enzymatic step where the vinyl ferulate undergoes alcoholysis (a form of transesterification) with phytosterols. acs.orgresearchgate.net This reaction is catalyzed by a lipase, such as that from Candida rugosa, to produce the final phytosteryl ferulate product. acs.orgresearchgate.net This approach avoids the need for protecting groups on the ferulic acid and leverages the high selectivity of the enzyme for the final esterification step. This modern chemoenzymatic route is a significant improvement over older methods that involved catalysts like mercuric acetate and required reaction times as long as 10 days. nih.govacs.org Another chemoenzymatic route uses immobilized Lipozyme® TL IM from Thermomyces lanuginosus for the regioselective transesterification of unprotected vinyl ferulate to produce feruloylated compounds, achieving high yields of 73-86%. nih.gov

Two-Step Chemoenzymatic Production Processes

A notable approach for synthesizing phytosteryl ferulates, including this compound, is a two-step chemoenzymatic process. acs.orgacs.org This method combines a chemical activation step with a subsequent enzymatic esterification, leveraging the specificity of enzymes to overcome some challenges of purely chemical methods. cirad.fr

The process is generally established as follows:

Chemical Synthesis of an Activated Ferulate Intermediate : The first step involves the chemical conversion of ferulic acid into a more reactive intermediate. A common intermediate is vinyl ferulate. acs.orgacs.org This transesterification reaction can be catalyzed by mercuric acetate, although it has been reported that the yield for this step can be moderate, around 46%, after a 12-hour reaction time. acs.org

Enzymatic Esterification (Alcoholysis) : The activated intermediate, vinyl ferulate, is then reacted with a phytosterol mixture containing stigmasterol. This esterification step is catalyzed by a lipase. Candida rugosa lipase has been successfully used for this alcoholysis reaction. acs.orgacs.org While enzymatic catalysis offers high selectivity under mild conditions, this specific step has been noted for being exceptionally long, requiring up to 10 days to complete. acs.org

This chemoenzymatic route demonstrates the feasibility of combining chemical and biological catalysis to produce steryl ferulates, though optimizations are needed to improve yields and reduce lengthy reaction times. acs.orgacs.org

Comparative Analysis of Synthetic Methodologies and Their Efficiencies

Several distinct methodologies exist for the synthesis of this compound and related phytosteryl ferulates, each with its own set of advantages and disadvantages regarding efficiency, reaction conditions, and environmental impact. A comparative analysis highlights these differences.

Multi-Step Chemical Synthesis : This conventional approach involves protecting the reactive phenolic hydroxyl group on ferulic acid before esterification. A typical sequence involves the acetylation of ferulic acid, followed by esterification with the sterol, and a final deprotection step. google.com For instance, ferulic acid acetate can be coupled with phytosterols using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving yields of 75-80% for the protected steryl ferulate acetate. google.com The final deprotection step can yield the desired phytosteryl ferulate in high yields of 95-97%. google.com

Direct Esterification (Steglich Reaction) : The Steglich esterification is a direct method that uses coupling agents like DCC and a catalyst such as DMAP to facilitate the reaction between a carboxylic acid and an alcohol. nih.gov This method has been applied to synthesize stigmasteryl phenolates. The reaction is typically stirred at room temperature overnight. While direct, yields can be variable; a 73% yield was reported for the synthesis of a similar compound, protected stigmasteryl sinapate. nih.gov

Acidic Ionic Liquid (IL) Catalysis : A more recent and "greener" approach utilizes acidic ionic liquids as catalysts. acs.orgnih.gov These ILs are considered environmentally friendlier and efficient for esterification. In one study, 1-butylsulfonic-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BSO3HMim]OTF) was identified as a successful catalyst. nih.gov Optimized conditions involved reacting phytosterols and ferulic acid in toluene (B28343) at 100°C for 2.5 hours. This method achieved a very high conversion rate of the sterol (up to 99.4%); however, the final yield of purified phytosteryl ferulate after silica (B1680970) gel chromatography was 55.6%. acs.orgnih.gov

Two-Step Chemoenzymatic Synthesis : As detailed previously, this method combines chemical activation with enzymatic esterification. acs.orgacs.org Its main advantages are the mild reaction conditions and high selectivity afforded by the enzyme, which avoids the need for protection/deprotection steps for the phenolic group. cirad.fr However, it is hampered by the low yield of the initial chemical step and the extremely long reaction time (up to 10 days) for the enzymatic step. acs.org

The following table provides a comparative overview of these synthetic methodologies.

Methodology Key Reagents/Catalysts Typical Reaction Time Typical Temperature Reported Yield/Conversion Reference
Multi-Step Chemical Synthesis Acetic anhydride, DCC, DMAP, K₂CO₃48 hours (coupling) + reflux (deprotection)25°C (coupling), 60-65°C (deprotection)75-80% (intermediate), 95-97% (final) google.com
Direct Esterification (Steglich) DCC, DMAPOvernightRoom Temperature~73% (for similar compound) nih.gov
Acidic Ionic Liquid Catalysis [BSO₃HMim]OTF, Toluene2.5 hours100°C99.4% (conversion), 55.6% (purified yield) acs.orgnih.gov
Two-Step Chemoenzymatic Mercuric acetate, Candida rugosa lipase12 hours (chemical) + 10 days (enzymatic)Not specified46% (intermediate), low overall acs.org

Biological Activities and Mechanistic Studies of Stigmasteryl Ferulate Preclinical and in Vitro

Antioxidant Activity and Oxidative Stress Modulation

Stigmasteryl ferulate's antioxidant properties are primarily attributed to the ferulic acid moiety, which is a well-documented phenolic antioxidant. The esterification to stigmasterol (B192456) influences its solubility and localization within cellular systems, potentially enhancing its efficacy in lipophilic environments such as cell membranes.

Radical Scavenging Capabilities (e.g., DPPH, Hydroxyl, Superoxide Anion Radicals)

Preclinical studies have demonstrated that phytosteryl ferulates, a class of compounds including this compound, possess potent free-radical scavenging abilities. In assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), phytosteryl ferulates such as β-sitosteryl ferulate exhibited strong free radical scavenging activity, which was comparable to the standard antioxidant α-tocopherol. nih.gov This activity is largely conferred by the ferulic acid component, which can effectively neutralize free radicals. mdpi.comjcosmetmed.org

While direct studies on this compound's scavenging of specific radicals are limited, research on its constituent parts provides significant insight. Stigmasterol itself has been shown to possess notable radical scavenging properties. For instance, stigmasterol isolated from Clerodendron inerme chloroform (B151607) extract demonstrated the ability to inhibit DPPH, superoxide, and hydroxyl radicals with varying IC50 values, as detailed in the table below. nih.gov The primary antioxidant activity, however, resides in the ferulic acid portion of the molecule. nih.gov Furthermore, phytosteryl ferulates have been observed to decrease reactive oxygen species (ROS) levels within H₂O₂-induced NIH 3T3 fibroblast cells, indicating their antioxidant activity in a living cell system. nih.gov

RadicalStigmasterol IC50 (µg/mL)Quercetin (Standard) IC50 (µg/mL)
DPPH Radical220135
Superoxide Radical210120
Hydroxyl Radical150110

This table presents the half-maximal inhibitory concentration (IC50) values for the radical scavenging activity of stigmasterol compared to the standard antioxidant quercetin. Data sourced from in vitro assays. nih.gov

Mechanistic Investigations of Hydrogen-Atom Transfer and Lipid Peroxidation Inhibition

The principal mechanism behind the antioxidant action of this compound is hydrogen-atom transfer (HAT). mdpi.comnih.gov The phenolic hydroxyl group on the ferulic acid moiety can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. mdpi.com This process is a key feature of many phenolic antioxidants.

This HAT mechanism is directly linked to the compound's ability to inhibit lipid peroxidation, a critical process in cellular damage. Assays measuring thiobarbituric acid-reactive substances (TBARS), which are byproducts of lipid peroxidation, demonstrated that phytosteryl ferulates exert strong antioxidation of lipid membranes. nih.gov This protective effect against lipid peroxidation highlights the compound's potential to preserve the integrity of cell membranes from oxidative damage. The esterification of ferulic acid to the bulky stigmasterol molecule anchors the antioxidant moiety in the lipid-rich membrane environment, positioning it to effectively intercept lipid peroxyl radicals and inhibit the propagation of lipid peroxidation. nih.gov

Influence on Oxidative Stability in Various Model Systems

This compound and related compounds have been shown to enhance oxidative stability in different preclinical models. In cellular models, phytosteryl ferulates demonstrated the ability to significantly inhibit ROS production in NIH 3T3 fibroblast cells that were subjected to oxidative stress by hydrogen peroxide (H₂O₂). nih.gov

The stability of these compounds has also been evaluated under thermal stress. A study on the thermo-oxidative stability of stigmasteryl esters heated at high temperatures (180 °C) revealed that these compounds can degrade. nih.govresearchgate.net However, the esterified form (stigmasteryl esters) showed a significantly lower potential to negatively affect intestinal cell viability and proliferation compared to non-esterified stigmasterol, both before and after heating. researchgate.net This suggests that the ferulate ester may influence the compound's stability and the biological activity of its degradation products. The broader category of γ-oryzanol, a mixture containing various phytosteryl ferulates including this compound, is recognized for its stability against heat and oxidation in lipid-rich systems like rice bran oil. mdpi.com

Anti-inflammatory Pathways and Signaling Modulation

This compound exhibits anti-inflammatory properties by interacting with crucial cellular signaling pathways that regulate the inflammatory response. These effects are mediated by both the stigmasterol and ferulic acid components of the molecule.

Interaction with Key Inflammatory Mediators and Molecular Pathways (e.g., NF-κB, PPARγ)

A primary mechanism for the anti-inflammatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com In vitro studies on LPS-stimulated RAW 264.7 macrophages have shown that phytosteryl ferulates significantly inhibit NF-κB activity. nih.gov This inhibition was confirmed by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in its activation. nih.govrsc.org

In addition to NF-κB inhibition, the stigmasterol moiety is known to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.comnih.gov PPARγ is a nuclear receptor that plays a role in regulating inflammation. Studies have shown that stigmasterol can activate the PPARγ receptor, which contributes to its anti-inflammatory effects. mdpi.comnih.gov By activating PPARγ, stigmasterol can help to suppress inflammatory responses. nih.gov

Elucidation of Cellular and Molecular Mechanisms Underlying Anti-inflammatory Effects

The modulation of the NF-κB and PPARγ pathways by this compound leads to several downstream cellular and molecular effects that collectively reduce the inflammatory response.

The inhibition of NF-κB activation results in the decreased expression of key pro-inflammatory enzymes and mediators. rsc.orgmdpi.com Studies have demonstrated that phytosterols (B1254722), including stigmasterol, effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. rsc.orgmdpi.com This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, both of which are potent inflammatory mediators. mdpi.comnih.gov

Furthermore, this pathway modulation reduces the secretion of various pro-inflammatory cytokines. The treatment of macrophages with phytosterols or their derivatives has been shown to decrease the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov A phytosterol-ferulic acid salt preparation demonstrated significant attenuation of IL-8, TNF-α, and IL-6 secretion in a co-culture model of intestinal inflammation. rsc.org The anti-inflammatory action is also linked to the compound's antioxidant properties, as the scavenging of ROS can prevent the activation of pro-inflammatory signaling pathways like NF-κB. nih.gov

Inflammatory MarkerEffect Observed with Phytosterol-Ferulic Acid Salt (PS-FS)Percentage Reduction (%)
IL-8 Secretion (Caco-2 cells)Attenuation28%
TNF-α Secretion (RAW264.7 cells)Attenuation9%
IL-6 Secretion (RAW264.7 cells)Attenuation54%
iNOS Protein Expression (Caco-2 cells)Reduction27%
Nitrite/Nitrate Secretion (Caco-2 cells)Reduction27%
NF-κB p65 Nuclear Translocation (Macrophages)Inhibition39%
COX-2 Protein Expression (Macrophages)Inhibition32%
PGE₂ Production (Macrophages)Decrease27%

This table summarizes the molecular mechanisms underlying the anti-inflammatory effects of a phytosterol-ferulic acid salt (PS-FS) in an in vitro co-culture model of intestinal inflammation. rsc.org

Anti-cancer Mechanisms in Cellular Models

The potential anti-cancer properties of phytosterols and their derivatives are an active area of research. However, specific investigations into the mechanisms of action for purified this compound are limited. It is often studied as part of the γ-oryzanol complex, which is associated with anti-inflammatory, antioxidant, and anti-cancer effects. mdpi.com

Detailed preclinical or in vitro studies focusing specifically on the inhibitory effects of isolated this compound on cancer cell proliferation and colony formation are not extensively documented in the scientific literature. While related compounds and mixtures containing this compound have been investigated for such properties, the direct and independent activity of this specific ester remains an area requiring further research. helsinki.fi

Tumor angiogenesis, the formation of new blood vessels, is critical for cancer growth and metastasis. While there is research on the anti-angiogenic properties of the parent compound, stigmasterol, specific preclinical studies evaluating the regulatory effects of this compound on tumor angiogenesis have not been identified in the available literature.

Intracellular signaling pathways such as Akt/mTOR and Nrf2 are crucial in cancer cell survival, proliferation, and stress response. There is a lack of specific in vitro studies investigating the direct modulatory effects of this compound on these particular pathways. Research on related compounds suggests that phytosterols can influence these pathways, but direct evidence for this compound is not yet established.

The endoplasmic reticulum and mitochondria are central to cellular stress responses that can lead to cancer cell death. Scientific investigation into the specific impact of this compound on these stress response pathways in cancer cells is not currently available.

Neuroprotective Effects and Neuronal Health Maintenance

This compound has been identified as a bioactive component in extracts studied for neuroprotective properties. A study on a rice bran enzymatic extract (RBEE), which contains a variety of steryl ferulates including this compound, investigated its potential in a murine model of Parkinson's disease. The findings suggested that dietary supplementation with RBEE could preserve the dopaminergic population and enhance mitochondrial function. us.es However, this study evaluated the effects of a complex extract, and the specific contribution of this compound to the observed neuroprotective effects was not isolated or determined.

Data Tables

Table 1: Summary of Anti-cancer Activities of this compound in Cellular Models

Biological ActivityResearch Finding
Inhibition of Cancer Cell ProliferationSpecific data for isolated this compound is not available in the searched scientific literature.
Inhibition of Colony FormationSpecific data for isolated this compound is not available in the searched scientific literature.
Induction of ApoptosisSpecific data for isolated this compound is not available in the searched scientific literature.
Induction of Cell Cycle ArrestSpecific data for isolated this compound is not available in the searched scientific literature.
Regulation of Tumor AngiogenesisSpecific data for isolated this compound is not available in the searched scientific literature.
Modulation of Akt/mTOR PathwaySpecific data for isolated this compound is not available in the searched scientific literature.
Modulation of Nrf2 PathwaySpecific data for isolated this compound is not available in the searched scientific literature.
Impact on Endoplasmic Reticulum StressSpecific data for isolated this compound is not available in the searched scientific literature.
Impact on Mitochondrial StressSpecific data for isolated this compound is not available in the searched scientific literature.

Table 2: Summary of Neuroprotective Effects of this compound

Biological ActivityResearch Finding
Neuronal Health MaintenanceIdentified as a constituent of a rice bran enzymatic extract showing neuroprotective potential in a murine model of Parkinson's disease. us.es The specific effect of the isolated compound was not determined.

Attenuation of Oxidative Stress-Induced Neuronal Cell Death

Oxidative stress is a primary factor contributing to neuronal cell death and the progression of neurodegenerative diseases. frontiersin.orgresearchgate.net Research has focused on the protective effects of stigmasterol, a key component of this compound, against such damage.

In a study utilizing human neuronal cells (SH-SY5Y), exposure to hydrogen peroxide (H₂O₂) significantly increased intracellular reactive oxygen species (ROS), leading to apoptosis (programmed cell death). frontiersin.orgnih.govfrontiersin.orgresearchgate.net However, pretreatment with stigmasterol was shown to counteract these effects. It effectively maintained lower ROS levels within the cells, thereby preventing oxidative stress-induced cell death and preserving cell viability. frontiersin.orgfrontiersin.orgresearchgate.net The mechanism for this protection involves the preservation of mitochondrial membrane potential and an increase in the anti-apoptotic protein Bcl-2, which helps to inhibit the apoptotic cascade. frontiersin.orgnih.gov

Experimental ModelStress InducerTreatmentKey Outcome
SH-SY5Y Human Neuronal CellsHydrogen Peroxide (H₂O₂)StigmasterolPrevented oxidative stress-induced cell death by maintaining low ROS levels. frontiersin.orgfrontiersin.org
SH-SY5Y Human Neuronal CellsHydrogen Peroxide (H₂O₂)StigmasterolIncreased expression of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov

Modulation of Endogenous Antioxidative Defense Systems (e.g., FoxO3a, Catalase)

The neuroprotective effects of stigmasterol are closely linked to its ability to enhance the body's own antioxidant defense mechanisms. Studies have shown that pre-incubation of neuronal cells with stigmasterol leads to the upregulation of critical defense proteins.

Specifically, stigmasterol treatment has been found to increase the expression of Forkhead box O3a (FoxO3a) and catalase. frontiersin.orgresearchgate.net FoxO3a is a transcription factor that plays a crucial role in stress resistance by activating the expression of antioxidant genes. researchgate.net One of these key target genes is catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing a major source of oxidative stress. researchgate.net By upregulating both FoxO3a and its downstream target catalase, stigmasterol helps fortify neuronal cells against oxidative damage. frontiersin.orgresearchgate.net

TreatmentTarget ProteinObserved EffectImplied Mechanism
StigmasterolFoxO3aUpregulationActivation of cellular stress resistance pathways. frontiersin.org
StigmasterolCatalaseUpregulationEnhanced decomposition of hydrogen peroxide. frontiersin.orgresearchgate.net

Role in Sirtuin Signaling Pathways (e.g., SIRT1-FoxO3a Modulation)

Sirtuins are a class of proteins that play a critical role in cellular health, including aging, inflammation, and stress resistance. Sirtuin 1 (SIRT1) is particularly important in neuroprotection. Research has demonstrated that stigmasterol can activate this vital signaling pathway.

In neuronal cells exposed to oxidative stress, treatment with stigmasterol increased the expression levels of SIRT1. frontiersin.orgfrontiersin.org The activation of SIRT1 is significant because it directly influences the activity of FoxO3a. SIRT1 deacetylates FoxO3a, a post-translational modification that activates FoxO3a and promotes its translocation to the nucleus, where it can initiate the transcription of antioxidant genes. nih.govnih.govmdpi.com This stimulation of the SIRT1-FoxO3a signaling axis is a key mechanism through which stigmasterol protects neurons from oxidative stress, ultimately reducing neurodegeneration and promoting cell survival. researchgate.netnih.gov The effect was found to be comparable to that of resveratrol, a well-known SIRT1 activator. frontiersin.org

Effects on Acetylcholinesterase Activity

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease to improve cholinergic neurotransmission. Both components of this compound have been investigated for their AChE inhibitory properties.

Stigmasterol has been identified as a potent inhibitor of AChE. nih.govresearchgate.net In one study, stigmasterol isolated from the microalgae Phormidium retzii demonstrated a maximum AChE inhibition of 81.2% with an IC₅₀ value of 0.214 µM, indicating significant inhibitory activity. nih.gov Similarly, ferulic acid has been shown to reduce acetylcholinesterase activity, suggesting it may also contribute to preserving acetylcholine levels. nih.gov The combined presence of these two molecules in this compound suggests a potential for AChE inhibition.

CompoundSource/ModelIC₅₀ ValueMaximum Inhibition
StigmasterolPhormidium retzii0.214 µM81.2%

Influence on Amyloid Precursor Protein Processing

The processing of amyloid precursor protein (APP) is a central event in the pathology of Alzheimer's disease. nih.gov The amyloidogenic pathway involves the cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the formation of amyloid-β (Aβ) peptides that can aggregate into toxic plaques. nih.gov

Studies have shown that stigmasterol can beneficially influence this process. It has been found to reduce the generation of Aβ peptides through multiple mechanisms. nih.gov These include directly decreasing the enzymatic activity of β-secretase and reducing the expression of the protein components that make up the γ-secretase complex. nih.gov Ferulic acid has also been observed to modulate β-secretase activity and inhibit the formation of Aβ fibrils. nih.gov These findings indicate that the constituent parts of this compound can interfere with the production of neurotoxic Aβ peptides.

Investigation of Other Emerging Biological Activities of this compound

Beyond the specific neuroprotective mechanisms detailed above, the broader class of molecules to which this compound belongs—phytosteryl ferulates—is recognized for a range of health-promoting properties. These compounds are major bioactive components of γ-oryzanol, a mixture derived from rice bran oil known for its potent antioxidant activity. mdpi.com It has been suggested that the esterified forms, such as this compound, may possess greater biological activity than their individual phytosterol and ferulic acid components. researchgate.net

Separately, the precursor molecules have demonstrated a wide array of other promising biological effects in vitro and in vivo:

Stigmasterol has been shown to possess significant anti-inflammatory, anticancer, immunomodulatory, and anti-diabetic properties. nih.gov Its ability to suppress oxidative stress is also linked to its antigenotoxic potential, suggesting it could help prevent certain types of cellular damage. nih.gov

Ferulic Acid is a well-established antioxidant with proven anti-inflammatory and neuroprotective activities. nih.govmdpi.com Research has explored its potential in treating a variety of conditions, although its clinical use can be limited by low bioavailability. nih.gov

The combination of these two bioactive molecules into a single compound, this compound, makes it a subject of growing interest for its potential multifunctional therapeutic benefits.

Role of Stigmasteryl Ferulate in Plant Physiology and Adaptation

Membrane Homeostasis and Structural Integration in Plant Cells

While direct studies on stigmasteryl ferulate are lacking, the functions of its precursor, stigmasterol (B192456), are well-established in maintaining the integrity and function of plant cell membranes. wikipedia.org Sterols are essential components of the membrane lipid bilayer and are crucial for maintaining membrane homeostasis, a primary function in plant cells responding to environmental factors. researchgate.net

The integration of sterols into the phospholipid bilayer is a key factor in regulating the physical state of cell membranes. Stigmasterol, the sterol component of this compound, plays a significant role in modulating membrane fluidity and permeability. frontiersin.orgmdpi.com Changes in the ratio of different sterols, such as stigmasterol to β-sitosterol, can alter membrane characteristics, which in turn affects membrane-associated metabolic processes and signaling pathways during stress events. nih.gov

The presence of a double bond in the side chain of the stigmasterol molecule is thought to increase membrane flexibility compared to saturated sterols. nih.govresearchgate.net This modulation of fluidity is critical for the cell's ability to adapt to changing environmental conditions, particularly temperature fluctuations. mdpi.com While stigmasterol itself influences these properties, how its esterification with ferulic acid specifically modifies this function is not well-documented. The ferulic acid moiety, typically associated with the cell wall, may anchor the molecule or alter its interaction with the membrane surface. mdpi.com

Lipid rafts, or membrane microdomains, are specialized regions of the cell membrane enriched in sterols and sphingolipids that serve as platforms for cellular signaling. mdpi.comresearchgate.net Phytosterols (B1254722) are integral to the formation of these domains in plants. nih.gov Stigmasterol is a known component of these rafts and is involved in regulating membrane adaptation to thermal shocks. nih.govnih.gov These microdomains are crucial for organizing signaling proteins and coordinating cellular responses to both internal and external stimuli. mdpi.com

Conjugated sterols, the class to which this compound belongs, are also found in these rafts and are considered key compounds in their formation. researchgate.net The specific contribution of this compound to the structure and signaling function of lipid rafts is an area requiring further research, but it is plausible that it participates in these processes, given the established role of free stigmasterol.

Response to Abiotic Stress Conditions

Plants synthesize a variety of compounds to cope with unfavorable environmental conditions. Stigmasterol has been identified as a "stress sterol" due to its accumulation in response to various abiotic and biotic stressors. nih.govmdpi.comnih.gov The conjugation of sterols is also believed to be part of the plant's adaptation strategy to environmental stress. researchgate.net

Plants employ various strategies to tolerate drought, including osmotic adjustment and regulation of water loss. Phytosterols play a role in the physiological response to water stress by regulating membrane permeability and root growth. elicit-plant.com Studies on rice and sunflower have shown that drought-tolerant cultivars accumulate higher levels of stigmasterol, suggesting its importance in strengthening cell membranes under water deficit. nih.govresearchgate.net

Furthermore, ferulic acid has been identified as a protective compound in drought conditions. Higher levels of ferulic acid have been found in drought-resistant cultivars of triticale, where it acts as a photoprotector. nih.gov As a conjugate, this compound combines the membrane-stabilizing properties of stigmasterol with the protective functions of ferulic acid, potentially offering a dual mechanism for enhancing drought tolerance.

Exposure to ultraviolet (UV) radiation can cause significant oxidative damage to plant cells. mdpi.com Plants respond by accumulating UV-absorbing compounds. nih.gov Ferulic acid is known to absorb UV radiation, and its presence in the cell wall helps protect underlying tissues. nih.gov Studies have also shown that UV exposure can lead to an increase in the levels of membrane-bound stigmasterol and the synthesis of new sterol esters in some plant species, which may enhance membrane stability. nih.gov

In response to cold stress, plants adjust the lipid composition of their membranes to maintain fluidity. The accumulation of stigmasterol is one of the responses observed in plants under low-temperature conditions. nih.gov The structure of stigmasterol is thought to increase membrane fluidity, which is a critical adaptation to cold. mdpi.com The combined properties of stigmasterol and ferulic acid in this compound suggest a potential role in protecting membranes from the physical stresses of cold and the oxidative damage from UV radiation.

Note: Due to the limited availability of specific quantitative data on this compound's direct impact on these physiological processes, interactive data tables could not be generated. The information presented is a qualitative synthesis based on research on related molecules.

Interaction with Microbial Activity and Plant Defense Mechanisms

The presence of compounds like this compound within plant tissues, especially in grains, is not incidental. Its components, stigmasterol and ferulic acid, play active roles in shaping the microbial environment and defending the plant against pathogenic threats.

Ferulic acid is known to possess direct antimicrobial activity against a range of plant pathogens, including both fungi and bacteria. researchgate.netmdpi.com It can disrupt microbial cell membranes and inhibit pathogen growth and reproduction. researchgate.net In maize, for instance, higher levels of ferulic acid in the kernel pericarp are associated with reduced fungal growth and mycotoxin (fumonisin) production by Fusarium verticillioides. frontiersin.org The esterification of ferulic acid to sterols may influence its localization and efficacy within the grain.

Stigmasterol and other phytosterols have also been implicated in mediating plant-microbe interactions. While less directly biocidal than ferulic acid, stigmasterol can influence the plant's antioxidant and defense systems, thereby creating an environment less conducive to microbial proliferation. tubitak.gov.tr The combined presence of these two molecules in this compound suggests a synergistic role in protecting grains from microbial damage and spoilage.

Table 1: Documented Effects of Ferulic Acid on Microbial Pathogens
Microbial SpeciesPlant HostObserved Effect of Ferulic AcidReference
Fusarium verticillioidesMaizeInhibition of fungal growth and fumonisin production. frontiersin.org frontiersin.org
Fusarium culmorumWheatInhibition of trichothecene (B1219388) production. frontiersin.org frontiersin.org
Ralstonia solanacearumGeneralDirect antimicrobial activity. mdpi.com mdpi.com
Various Fungi & BacteriaGeneralDirect antimicrobial activity, disruption of cell membranes. researchgate.netresearchgate.net researchgate.netresearchgate.net

This compound's components are integral to the plant's innate immune system. They contribute to both structural barriers and dynamic defense responses upon pathogen attack.

Ferulic acid is a key cross-linking agent in the plant cell wall. nih.govmdpi.com Through oxidative coupling, it forms diferulate bridges that link polysaccharide chains (like arabinoxylans) and lignin, thereby strengthening the cell wall. frontiersin.orgnih.gov This reinforcement creates a formidable physical barrier that impedes the penetration of fungal hyphae and other pathogens. nih.gov Upon pathogen attack, the synthesis of phenolic compounds, including ferulic acid, is often upregulated as part of the plant's defense response. nih.gov

Stigmasterol plays a crucial role in modulating the properties of the plant cell membrane and in signaling during defense. Plants actively alter their sterol biosynthesis upon infection. nih.gov An increase in the stigmasterol to β-sitosterol ratio is a noted response to pathogen challenge in various plants. nih.gov This change in membrane composition is believed to regulate membrane fluidity and permeability, potentially restricting the efflux of nutrients that pathogens would otherwise exploit. nih.govnih.gov Overexpression of the enzyme that converts β-sitosterol to stigmasterol has been shown to enhance resistance to bacterial pathogens in Arabidopsis. nih.gov

Table 2: Role of Stigmasterol in Plant Defense Responses
Plant SpeciesPathogenObserved Role/Response of StigmasterolReference
Arabidopsis thalianaPseudomonas syringaeBiosynthesis is induced upon inoculation; alters membrane properties to restrict nutrient availability for pathogens. nih.govmdpi.com nih.govmdpi.com
Cotton (Gossypium hirsutum)Verticillium dahliaeUpregulation of the enzyme for stigmasterol synthesis, increasing the stigmasterol to β-sitosterol ratio. nih.gov nih.gov
GeneralBiotic StressAccumulation observed in response to pathogen attack and wounding. nih.govfrontiersin.org nih.govfrontiersin.org

Precursor Function in Phytohormone and Specialized Metabolite Synthesis

While this compound itself is an end product, its constituent parts are deeply embedded in the biosynthetic pathways of other critical plant molecules, including hormones and a vast array of specialized metabolites.

Ferulic acid is a central intermediate in the phenylpropanoid pathway. globalsciencebooks.info This pathway is a major source of specialized metabolites in plants. nih.gov Starting from the amino acid phenylalanine, this pathway gives rise to ferulic acid, which can then be channeled into the synthesis of:

Lignin: Ferulic acid is a precursor to coniferyl alcohol, a primary monomer of lignin, the complex polymer that provides structural support to plants. nih.gov

Other Phenolic Compounds: It can be a precursor for the synthesis of other important compounds like sinapic acid and vanillin. nih.govresearchgate.net

Cross-linking Agent: As mentioned, it plays a direct structural role by cross-linking cell wall components. nih.gov

The synthesis and esterification of these two molecules into this compound represent a convergence of two major biosynthetic routes: the isoprenoid pathway (leading to stigmasterol) and the phenylpropanoid pathway (leading to ferulic acid). nih.govnih.gov This positions this compound at a unique metabolic nexus, embodying the plant's investment in both structural integrity and hormonal regulation.

Future Directions and Research Gaps in Stigmasteryl Ferulate Studies

Elucidation of Complete Biosynthetic Pathways and Complex Regulatory Networks

A fundamental research gap exists in the complete elucidation of the stigmasteryl ferulate biosynthetic pathway in plants. While the synthesis of its precursors, stigmasterol (B192456) and ferulic acid, are better understood, the specific enzymatic steps and regulatory mechanisms governing their esterification remain largely uncharacterized.

Stigmasterol Biosynthesis: The synthesis of stigmasterol begins with cycloartenol (B190886) and involves a multi-step process. researchgate.net Key enzymes identified in this pathway include sterol 24-C-methyl transferase and DWF1, which is crucial for C-24 reduction. researchgate.net Genes such as smt2, smo2, ste1, dwf5, and c-22 sterol desaturase are also implicated in phytosterol biosynthesis. researchgate.net

Ferulic Acid Biosynthesis: Ferulic acid is synthesized via the phenylpropanoid pathway, which originates from the shikimate pathway. This pathway is a major route for the production of a variety of secondary metabolites in plants.

Esterification and Regulation: The final step, the esterification of stigmasterol with ferulic acid, is catalyzed by an unconfirmed acyltransferase. Identifying and characterizing this enzyme is a critical step. Furthermore, understanding the complex regulatory networks that control the expression of biosynthetic genes is essential. Future studies should investigate how factors such as developmental stage, environmental stress, and hormonal signals influence the production of this compound in plants. frontiersin.org Unraveling these pathways could pave the way for metabolic engineering approaches to enhance the production of this valuable compound in crops.

Comprehensive Mechanistic Understanding of Diverse Biological Activities at the Molecular Level

Stigmasterol, a component of this compound, is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hypocholesterolemic effects. mdpi.comnih.gov However, it is not yet fully understood how the addition of the ferulate moiety influences these activities. The specific molecular mechanisms by which this compound exerts its effects are an area requiring intensive investigation.

Key Research Questions:

Does this compound act on the same molecular targets as stigmasterol and ferulic acid individually, or does the esterified compound have unique targets?

What are the specific signaling pathways modulated by this compound? Preliminary research on stigmasterol points towards the involvement of pathways like NF-κB, PPARγ, and SIRT1-FoxO3a. mdpi.comnih.gov

How does the compound interact with cellular membranes and influence their properties, such as fluidity and permeability? mdpi.com

What is the full spectrum of genes and proteins whose expression is altered upon treatment with this compound?

A thorough investigation using advanced molecular and cellular biology techniques is needed to answer these questions. For instance, studies have shown that stigmasterol can attenuate oxidative stress and mitochondrial dysfunction, and transcriptome analysis has suggested it may function as a liver X receptor (LXR) agonist. nih.govmdpi.com Determining if this compound shares these neuroprotective mechanisms is a promising avenue for future research. mdpi.com

Development of Advanced and Sustainable Production Methodologies for this compound

The limited availability of pure this compound from natural sources poses a significant challenge for extensive research and potential commercialization. Therefore, the development of efficient, scalable, and sustainable production methods is of paramount importance.

Current Synthesis Methods: Chemical synthesis of phytosteryl ferulates has been achieved through processes involving the acetylation of ferulic acid followed by its reaction with phytosterols (B1254722). google.com Another approach utilizes acidic ionic liquids as catalysts to promote the esterification reaction. nih.govacs.org While these methods are viable, they often involve multiple steps, the use of potentially harsh chemicals, and can generate by-products, making them less environmentally friendly.

Future Sustainable Approaches:

Enzymatic Synthesis: Biocatalysis using specific enzymes like lipases or esterases could offer a greener alternative to chemical synthesis, with higher specificity and milder reaction conditions.

Microbial Production: A highly promising sustainable approach involves the microbial production of phytosterols. Genetically engineered yeast strains, such as Komagataella phaffii (Pichia pastoris), are being developed as platforms for producing stigmasterol. acib.at This method offers consistency, scalability, and a reduced environmental footprint compared to plant extraction. acib.at Coupling microbial stigmasterol production with enzymatic esterification could lead to a fully biosynthetic and sustainable supply chain for this compound.

Production Method Description Potential Advantages Research Focus
Chemical Synthesis Esterification of stigmasterol and ferulic acid using chemical reagents and catalysts. google.comEstablished proof-of-concept.Improving yield, reducing by-products, using greener solvents.
Enzymatic Synthesis Use of enzymes (e.g., lipases) to catalyze the esterification reaction.High specificity, mild conditions, environmentally friendly.Enzyme discovery, optimization of reaction conditions, enzyme immobilization.
Microbial Production Engineering microorganisms (e.g., yeast) to produce stigmasterol, followed by esterification. acib.atSustainable, scalable, consistent quality. acib.atStrain development, optimization of fermentation, downstream processing.

Exploration of Structure-Activity Relationships for Targeted Biological Applications

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and specific derivatives for targeted applications. The molecule offers two main scaffolds for modification: the sterol backbone and the ferulic acid moiety.

Key Areas for Investigation:

Role of the Ferulate Group: Research on other ferulates suggests that the 4-hydroxyl group on the ferulic acid moiety is pivotal for its antioxidant and free-radical scavenging properties. researchgate.netmdpi.com The impact of this group within the this compound structure needs to be confirmed.

Derivative Synthesis: A systematic approach to synthesizing a library of this compound derivatives with modifications at various positions could be undertaken. These derivatives could then be screened for enhanced activity in specific assays, such as anticancer, anti-inflammatory, or neuroprotective models.

By correlating specific structural features with functional outcomes, it will be possible to develop second-generation compounds with improved efficacy and selectivity for particular diseases.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

To move beyond a single-pathway or single-target understanding, future research should embrace a systems biology approach. The integration of multiple "omics" datasets—including transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and physiological responses to this compound. mdpi.comrsc.org

Methodology:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues treated with this compound to identify regulated genes and pathways.

Proteomics: Quantifying changes in the levels of thousands of proteins to understand the functional consequences of altered gene expression.

Metabolomics: Profiling the changes in small-molecule metabolites to map the metabolic reprogramming induced by the compound. nih.govresearchgate.net

By integrating these large-scale datasets, researchers can construct comprehensive models of the compound's mechanism of action. rsc.org This approach can reveal novel targets, uncover unexpected off-target effects, identify biomarkers of response, and elucidate the complex interplay between different biological pathways. mdpi.com A multi-omics strategy will be instrumental in fully understanding the biological role of this compound and in identifying the most promising avenues for its therapeutic application.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Stigmasteryl ferulate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of ferulic acid with stigmasterol using catalysts like lipases or chemical agents (e.g., DCC/DMAP). Characterization employs HPLC-MS for purity assessment and structural confirmation via NMR (¹H/¹³C) and FTIR spectroscopy. For quantification, reversed-phase HPLC with UV detection (λ = 320 nm) is standard, as demonstrated in studies analyzing structurally similar compounds like β-sitosteryl ferulate .

Q. How does this compound’s antioxidant capacity compare to other ferulic acid derivatives in in vitro models?

  • Methodological Answer : Comparative studies use assays like DPPH radical scavenging, ORAC, and lipid peroxidation inhibition. For example, ethyl ferulate (C2) showed 35% higher antioxidant activity than ferulic acid (C0) in fish oil-enriched milk matrices, as measured by 1-penten-3-one reduction (Figure 3) . Researchers should standardize solvent systems (e.g., ethanol vs. aqueous buffers) to minimize variability in hydrophobicity-driven activity differences.

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity profiles of this compound across different cell culture models?

  • Methodological Answer :

  • PICOT Framework : Define Population (e.g., HepG2 vs. Caco-2 cells), Intervention (dose range, exposure time), and Outcome (e.g., apoptosis markers vs. oxidative stress).
  • Use orthogonal assays (e.g., ROS detection via fluorescent probes and thiobarbituric acid assays) to cross-validate results.
  • Address confounding factors like serum protein binding, which may reduce bioavailable this compound in media .

Q. How can researchers optimize the lipophilic stability of this compound in lipid-rich matrices for nutraceutical applications?

  • Methodological Answer :

  • Experimental Design : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Emulsification techniques (e.g., nanoencapsulation) improve dispersion in oils, as shown in studies on dodecyl ferulate (C12) in milk systems (Figures 3–5) .
  • Data Analysis : Apply Arrhenius kinetics to predict shelf-life under varying storage conditions.

Q. What mechanistic insights exist regarding this compound’s dual role in modulating NF-κB and Nrf2 pathways?

  • Methodological Answer :

  • Use siRNA knockdown models to isolate pathway contributions. For instance, Nrf2 silencing in macrophages can clarify whether antioxidant effects are primary or secondary to anti-inflammatory actions.
  • Pair transcriptomic data (RNA-seq) with functional assays (e.g., luciferase reporter genes) to validate pathway activation thresholds .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in normal vs. cancer cell lines?

  • Methodological Answer :

  • FINER Criteria : Ensure Feasibility by using iso-genic cell pairs (e.g., MCF-10A vs. MCF-7) to control for genetic background variability.
  • Conduct dose-response analyses (0.1–100 µM) with time-lapse microscopy to differentiate cytostatic vs. cytotoxic effects.
  • Validate findings using 3D spheroid models to mimic tissue-level drug penetration barriers .

Analytical Method Optimization

Q. What are the advantages and limitations of spectrophotometric vs. chromatographic methods for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • Table : Comparative Analysis of Methods
Method Advantages Limitations
SpectrophotometryLow-cost, rapidPoor specificity in multi-component systems
HPLC-UVHigh specificity, detects isomersRequires calibration standards
LC-MS/MSUltra-sensitive, structural confirmationHigh operational cost

Research Gaps & Future Directions

Q. What understudied therapeutic applications of this compound warrant prioritization in preclinical models?

  • Methodological Answer :

  • PEO Framework : Explore Exposure in neurodegenerative models (e.g., Aβ-induced oxidative stress in SH-SY5Y cells) and Outcomes like tau phosphorylation.
  • Leverage cheminformatics tools (e.g., molecular docking) to predict blood-brain barrier permeability and prioritize in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.